molecular formula C12H14O7 B14767631 Diethyl 2,4,6-trihydroxybenzene-1,3-dicarboxylate

Diethyl 2,4,6-trihydroxybenzene-1,3-dicarboxylate

Katalognummer: B14767631
Molekulargewicht: 270.23 g/mol
InChI-Schlüssel: QSCLDVJOTHIXFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 2,4,6-trihydroxybenzene-1,3-dicarboxylate is an organic compound characterized by its unique structure, which includes three hydroxyl groups and two ester groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,4,6-trihydroxybenzene-1,3-dicarboxylate typically involves the esterification of 2,4,6-trihydroxybenzene-1,3-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification can streamline the production process, making it more cost-effective and scalable.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 2,4,6-trihydroxybenzene-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Diethyl 2,4,6-trihydroxybenzene-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties and its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Wirkmechanismus

The mechanism of action of diethyl 2,4,6-trihydroxybenzene-1,3-dicarboxylate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, potentially affecting their structure and function. The ester groups can undergo hydrolysis, releasing the active diacid form, which can further interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde: Similar structure but with aldehyde groups instead of ester groups.

    Phloroglucinol: Contains three hydroxyl groups on a benzene ring but lacks the ester groups.

Uniqueness

Diethyl 2,4,6-trihydroxybenzene-1,3-dicarboxylate is unique due to the presence of both hydroxyl and ester groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in research and industry.

Eigenschaften

Molekularformel

C12H14O7

Molekulargewicht

270.23 g/mol

IUPAC-Name

diethyl 2,4,6-trihydroxybenzene-1,3-dicarboxylate

InChI

InChI=1S/C12H14O7/c1-3-18-11(16)8-6(13)5-7(14)9(10(8)15)12(17)19-4-2/h5,13-15H,3-4H2,1-2H3

InChI-Schlüssel

QSCLDVJOTHIXFH-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C(=C(C=C1O)O)C(=O)OCC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.